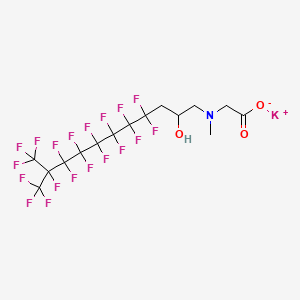

Potassium N-(4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl)-N-methylaminoacetate

Description

Historical Context and Evolution of Perfluoroalkyl Substance (PFAS) Derivatives

The development of PFAS derivatives originated in the 1930s with the discovery of polychlorotrifluoroethylene (PCTFE), a fluorinated polymer commercialized as Kel-F by M.W. Kellogg. Early PFAS research focused on chlorinated fluorocarbons, but the 1950s saw a shift toward fully fluorinated alkyl chains to enhance thermal stability and chemical inertness. The introduction of potassium salts into PFAS chemistry emerged later, driven by the need to improve solubility in polar solvents while retaining the hydrophobic and oleophobic properties intrinsic to perfluorinated chains.

A critical milestone occurred in 2011, when Buck et al. established a standardized taxonomy for PFAS, categorizing them based on functional groups (e.g., carboxylates, sulfonates) and chain-length variations. This framework enabled systematic studies of potassium-based PFAS salts, which gained prominence due to their utility in industrial applications requiring ionic conductivity paired with environmental persistence. The compound potassium N-(hexadecafluoro-2-hydroxy-trifluoromethylundecyl)-N-methylaminoacetate represents an advanced iteration of these salts, incorporating multiple fluorinated segments and a hydroxyl group to modulate reactivity.

Position of Potassium N-(Hexadecafluoro-2-Hydroxy-Trifluoromethylundecyl)-N-Methylaminoacetate in PFAS Taxonomy

Within the OECD/UNEP PFAS classification system, this compound falls under the carboxylate subgroup due to its aminoacetate moiety. Its structure combines three defining features:

- A C11 perfluoroalkyl backbone with 16 fluorine atoms (hexadecafluoro).

- A trifluoromethyl (-CF3) branch at the C10 position.

- A hydroxyl (-OH) group at the C2 position, adjacent to the methylaminoacetate functional group.

The molecular formula C15H11F19KNO3 (MW 653.32 g/mol) reflects its hybrid character, blending a heavily fluorinated hydrophobic chain with a potassium-stabilized carboxylate headgroup. Table 1 summarizes its key structural attributes compared to classical PFAS derivatives.

Table 1: Structural Comparison of Select PFAS Derivatives

| Compound | Functional Group | Fluorine Atoms | Molecular Weight | Key Features |

|---|---|---|---|---|

| Perfluorooctanoic Acid (PFOA) | Carboxylate | 15 | 414.07 | Linear C8 chain, no branching |

| Perfluorooctanesulfonic Acid (PFOS) | Sulfonate | 17 | 500.13 | Linear C8 chain, sulfonate group |

| Potassium N-(Hexadecafluoro...) | Aminoacetate | 19 | 653.32 | Branched C11 chain, hydroxyl, K+ salt |

This compound’s branched architecture and multiple fluorinated segments distinguish it from simpler PFAS carboxylates like PFOA. The hydroxyl group introduces a site for hydrogen bonding, potentially enhancing interfacial activity in solutions. Meanwhile, the potassium counterion improves water solubility compared to protonated or ammonium-based PFAS derivatives, making it suitable for applications requiring ionic mobility.

The trifluoromethyl branch at C10 further increases electron-withdrawing effects on the carboxylate group, a phenomenon linked to enhanced lipophilicity in perfluorinated compounds. This structural feature aligns with findings that perfluoroalkyl chains induce strong inductive effects on adjacent oxyanions, reducing hydration and promoting partitioning into nonpolar phases. Such properties suggest potential utility in coatings or surfactants where controlled hydrophobicity is critical.

Properties

CAS No. |

94159-89-4 |

|---|---|

Molecular Formula |

C15H11F19KNO3 |

Molecular Weight |

653.32 g/mol |

IUPAC Name |

potassium;2-[[4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl]-methylamino]acetate |

InChI |

InChI=1S/C15H12F19NO3.K/c1-35(4-6(37)38)3-5(36)2-7(16,17)9(19,20)11(23,24)13(27,28)12(25,26)10(21,22)8(18,14(29,30)31)15(32,33)34;/h5,36H,2-4H2,1H3,(H,37,38);/q;+1/p-1 |

InChI Key |

UGRGHBOZEQOYPN-UHFFFAOYSA-M |

Canonical SMILES |

CN(CC(CC(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O)CC(=O)[O-].[K+] |

Origin of Product |

United States |

Preparation Methods

Electrochemical Fluorination (ECF) Process

The ECF process is a key method in synthesizing perfluorinated compounds, involving radical fluorination of organic molecules in the presence of electrical energy. This method often produces a mixture of products, including perfluorinated acids, sulfonates, and impurities such as PFNA, which is relevant as a precursor or impurity in fluorochemical manufacturing.

- The initial step might involve fluorinating a suitable hydrocarbon precursor, such as a long-chain alkyl amine or alcohol, to introduce the perfluorinated chain.

- The process yields a mixture of branched and linear fluorinated compounds, which are then separated via distillation or rectification under high temperature and vacuum conditions.

Telomerisation Process

The telomerisation process involves reacting telogens (e.g., pentafluoroethyl iodide) with taxogens (e.g., tetrafluoroethylene) to produce fluorotelomers. These fluorotelomers can be oxidized or further processed to yield fluorinated alcohols or acids, which serve as precursors for the target compound.

- The fluorotelomer alcohols or iodides produced can be converted into hydroxylated or amino-functionalized derivatives.

- The process yields linear fluorinated chains with terminal groups suitable for subsequent derivatization.

Synthesis of the Fluorinated Chain

Construction of the Perfluorinated Chain

The core fluorinated chain, hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl , can be synthesized via telomerization or fluorination of suitable precursors:

- Fluorotelomer alcohols obtained from telomerization serve as intermediates.

- These alcohols are oxidized to perfluorinated acids or esterified to form intermediates for further functionalization.

Functionalization with Hydroxyl and Trifluoromethyl Groups

- Hydroxyl groups are introduced via controlled oxidation or nucleophilic substitution.

- The trifluoromethyl group at position 10 can be attached through specialized fluoromethylation reactions, often involving reagents like trifluoromethyl iodide or similar fluorinated reagents.

Formation of the Aminoacetate Derivative

Aminoacetate Functionalization

- The aminoacetate moiety, N-methylaminoacetate , can be synthesized via methylation of amino acids or amino alcohol derivatives.

- The amino group is methylated using methyl iodide or dimethyl sulfate under basic conditions, followed by esterification to produce the aminoacetate ester.

Coupling with the Fluorinated Chain

- The fluorinated chain bearing hydroxyl and trifluoromethyl groups is activated (e.g., via conversion to an acid chloride or ester) to facilitate coupling with the aminoacetate.

- Amidation or esterification reactions are employed to attach the aminoacetate to the fluorinated chain, forming the desired compound.

Potassium Salt Formation

Deprotonation and Salt Formation

- The final step involves converting the amino acid derivative into its potassium salt.

- This is achieved by treating the aminoacetate ester with potassium hydroxide (KOH), which deprotonates the carboxylic acid group, forming the potassium salt.

Purification

- The potassium salt is purified through recrystallization or distillation, often under inert atmospheres to prevent decomposition.

- High-temperature distillation or rectification can be employed to isolate pure potassium salts, leveraging the high boiling point of potassium (around 759°C).

Summary of the Proposed Preparation Route

Notes and Considerations

- The synthesis involves handling highly reactive fluorinating agents and intermediates, requiring specialized equipment and safety protocols.

- The process yields a mixture of products, necessitating separation techniques such as distillation under high vacuum.

- The compound's complexity suggests multi-step synthesis with potential for optimization at each stage to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Potassium N-(4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl)-N-methylaminoacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to yield different fluorinated derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones, while reduction can produce fluorinated alcohols.

Scientific Research Applications

The compound Potassium N-(4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl)-N-methylaminoacetate is a fluorinated compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This article explores its applications in scientific research, particularly focusing on areas such as pharmaceuticals, environmental science, and materials science.

Chemical Properties and Structure

The compound is characterized by its complex fluorinated structure which imparts unique chemical and physical properties. The presence of multiple fluorine atoms enhances the hydrophobicity and stability of the compound, making it suitable for various applications.

Pharmaceutical Applications

The unique properties of fluorinated compounds often translate into enhanced biological activity. Potassium N-(4,4,5,5,...-hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl)-N-methylaminoacetate has potential applications in drug design and development due to:

- Increased Lipophilicity : The fluorinated structure may improve the membrane permeability of pharmaceutical compounds.

- Stability : Fluorinated compounds are generally more resistant to metabolic degradation.

Case Study: Antiviral Activity

Research has indicated that similar fluorinated compounds exhibit antiviral properties. A study investigating the effects of fluorinated amino acids on viral replication showed promising results that could be extrapolated to this compound .

Environmental Science

Fluorinated compounds are also studied for their environmental impact and remediation strategies:

- Pollutant Detection : The hydrophobic nature allows for the detection of pollutants in water systems.

- Bioremediation : Potential use in bioremediation processes where traditional methods fail due to high toxicity.

Case Study: Water Contamination

A study highlighted the use of fluorinated surfactants for the removal of oil spills from water bodies. The effectiveness of such compounds in binding with hydrophobic pollutants can be a critical area for further exploration with this potassium salt .

Materials Science

In materials science, the compound's properties can be utilized in developing advanced materials:

- Coatings : Its hydrophobic nature makes it suitable for creating water-repellent coatings.

- Nanotechnology : Potential applications in creating nanostructures for drug delivery systems.

Case Study: Surface Coatings

Research into fluorinated polymers has shown that they can significantly enhance the durability and performance of coatings used in harsh environments. This compound could contribute to developing next-generation protective coatings that resist corrosion and wear .

Mechanism of Action

The mechanism of action of Potassium N-(4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl)-N-methylaminoacetate involves its interaction with molecular targets through its fluorinated groups. These interactions can affect the compound’s solubility, reactivity, and binding affinity with other molecules. The pathways involved often include hydrophobic interactions and hydrogen bonding, which contribute to its stability and reactivity in various environments.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of a fluorinated backbone, hydroxyl group, and aminoacetate functionality. Below is a comparison with structurally or functionally related compounds:

*Note: Exact molecular weight of the target compound is inferred based on structural analogs.

Biological Activity

Potassium N-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl)-N-methylaminoacetate is a perfluorinated compound with potential applications in various fields including pharmaceuticals and environmental science. Its unique structure imparts distinct biological activities that warrant detailed exploration.

- Molecular Formula : C₁₈H₁₈F₁₇N₂O₃K

- Molecular Weight : 603.31 g/mol

- CAS Number : 94159-87-2

The biological activity of this compound is primarily attributed to its ability to interact with biological membranes and proteins due to its fluorinated structure. The presence of multiple fluorine atoms enhances hydrophobic interactions while providing stability against enzymatic degradation.

Toxicological Profile

Research indicates that perfluorinated compounds (PFCs), including this specific compound, can exhibit various toxicological effects:

- Endocrine Disruption : Exposure to PFCs has been associated with alterations in thyroid hormone levels and potential reproductive toxicity .

- Immunotoxicity : Studies suggest that PFCs may impact immune function and could be linked to increased susceptibility to infections .

- Carcinogenic Potential : Some perfluorinated compounds have been classified as possible human carcinogens based on animal studies .

Study 1: Immunological Effects

A study conducted on the immunotoxic effects of PFCs demonstrated that exposure led to significant changes in immune response markers in animal models. The findings highlighted a correlation between high levels of PFCs and reduced antibody responses following vaccination .

Study 2: Endocrine Disruption

Research published in the Environmental Health Perspectives journal reported that exposure to various PFCs resulted in altered thyroid hormone levels in both human and animal subjects. This disruption was linked to developmental issues and metabolic disorders .

Data Table: Summary of Biological Effects

Environmental Impact

The persistence of perfluorinated compounds in the environment raises concerns about their bioaccumulation and biomagnification. Studies indicate that these compounds can remain in ecosystems for extended periods without significant degradation.

Q & A

Q. How can this compound be integrated into membrane technologies for selective ion transport?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.